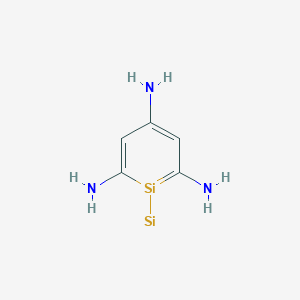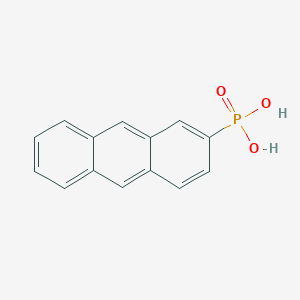
Anthracen-2-ylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracen-2-ylphosphonic acid is an organophosphorus compound that features an anthracene moiety bonded to a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Anthracen-2-ylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of anthracene with phosphorus trichloride (PCl₃) in the presence of a suitable solvent, followed by hydrolysis to yield the phosphonic acid derivative . Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters of this compound, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Anthracen-2-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene derivatives with different functional groups.
Reduction: Reduction reactions can modify the phosphonic acid group to yield phosphine derivatives.
Substitution: The aromatic ring of anthracene allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Anthracen-2-ylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which anthracen-2-ylphosphonic acid exerts its effects is primarily through its interaction with molecular targets in various pathways. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions are crucial in applications such as catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylanthracene: Similar in structure but lacks the phosphonic acid group.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
Uniqueness
Anthracen-2-ylphosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This makes it particularly valuable in applications requiring strong binding interactions and specific reactivity .
Propiedades
Número CAS |
642471-55-4 |
|---|---|
Fórmula molecular |
C14H11O3P |
Peso molecular |
258.21 g/mol |
Nombre IUPAC |
anthracen-2-ylphosphonic acid |
InChI |
InChI=1S/C14H11O3P/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,(H2,15,16,17) |
Clave InChI |
OAYLPOCENNOSBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)
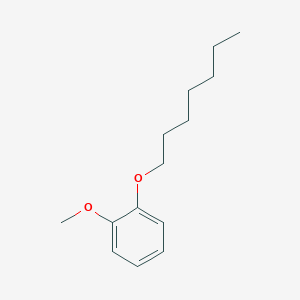
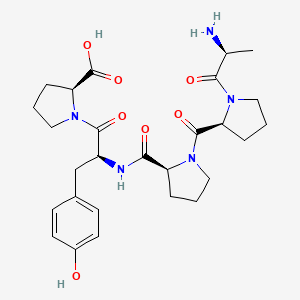
![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)
![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)
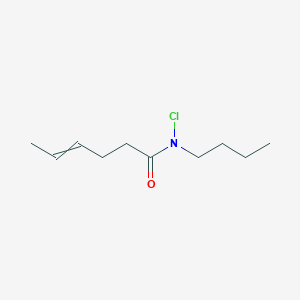
![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)

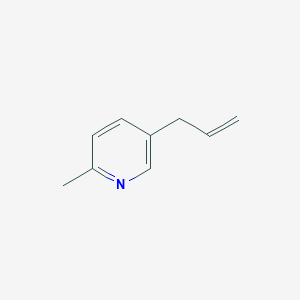
![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)
